molecular formula C11H16O2 B1294344 5-tert-Butyl-3-methylpyrocatechol CAS No. 2213-66-3

5-tert-Butyl-3-methylpyrocatechol

Cat. No.: B1294344
CAS No.: 2213-66-3
M. Wt: 180.24 g/mol
InChI Key: PMRGVXIRSTVLJS-UHFFFAOYSA-N
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Description

5-tert-Butyl-3-methylpyrocatechol is an organic compound with the molecular formula C11H16O2. It is a derivative of pyrocatechol, characterized by the presence of a tert-butyl group and a methyl group attached to the benzene ring. This compound is known for its antioxidant properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-3-methylpyrocatechol typically involves the alkylation of 3-methylcatechol with tert-butanol in the presence of sulfuric acid. The reaction is carried out in n-heptane at 80°C for about 6 hours. The reaction mixture is then processed through a series of steps including solvent removal, washing, and drying to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring to ensure the reaction proceeds efficiently and safely. The product is then purified and packaged for various applications.

Chemical Reactions Analysis

Types of Reactions: 5-tert-Butyl-3-methylpyrocatechol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydroxy derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Quinones

    Reduction: Dihydroxy derivatives

    Substitution: Ethers or esters

Scientific Research Applications

5-tert-Butyl-3-methylpyrocatechol has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 5-tert-Butyl-3-methylpyrocatechol are primarily due to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species, thereby protecting cells and tissues from oxidative stress.

Comparison with Similar Compounds

  • 4-tert-Butylpyrocatechol
  • 3-Methylcatechol
  • tert-Butylcatechol

Comparison: 5-tert-Butyl-3-methylpyrocatechol is unique due to the presence of both a tert-butyl group and a methyl group, which enhances its antioxidant properties compared to similar compounds. The tert-butyl group provides steric hindrance, making the compound more stable and less prone to degradation.

Properties

IUPAC Name

5-tert-butyl-3-methylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-7-5-8(11(2,3)4)6-9(12)10(7)13/h5-6,12-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRGVXIRSTVLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176655
Record name 5-tert-Butyl-3-methylpyrocatechol
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Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2213-66-3
Record name 5-(1,1-Dimethylethyl)-3-methyl-1,2-benzenediol
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Record name 5-tert-Butyl-3-methylpyrocatechol
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Record name 5-tert-Butyl-3-methylpyrocatechol
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Record name 5-tert-butyl-3-methylpyrocatechol
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Synthesis routes and methods

Procedure details

A 1000 mL three neck flask equipped with stirrer, condenser and thermometer is charged with 3-methylcatechol (25.0 g, 0.20 mole), tert-butanol (38.0 mL, 0.40 mole) and 500 mL of heptane; followed by addition of sulfuric acid (98%, 20 g) slowly. The mixture is heated to 80° C. for 6 hrs until gas chromatography (GC) indicates the completion of the reaction. The solvent is removed in vacuo, and the residue is dissolved in CH2Cl2 and washed with water, NaHCO3 (aq.), brine and dried (Na2SO4). Filtration and concentration yield 5-tert-butyl-3-methylcatechol (36 g, 84%). 1H NMR: 6.79 (s, 1H), 6.75 (s, 1H), 5.01 (br, 1H), 2.29 (s, 3H), 1.29 (s, 9H).
[Compound]
Name
three
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
38 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 5-tert-butyl-3-methylcatechol (BMC) in the context of these research papers?

A: The research papers primarily focus on using BMC as a precursor for synthesizing 5-tert-butyl-3-methyl-1,2-phenylene dibenzoate (BMPD). [, , ] BMPD serves as an internal electron donor in the preparation of solid procatalyst compositions, which are crucial for polymer production. []

Q2: Can you describe the synthetic route for preparing BMPD from BMC as detailed in the research?

A: The synthesis involves reacting BMC with triethylamine and a benzoyl chloride in the presence of a water-insoluble solvent (such as toluene, ethyl acetate, or chlorobenzene). [, ] This reaction yields the liquid product, BMPD. The process can be further refined by washing the liquid BMPD with water to remove impurities and then concentrating it to obtain a solid BMPD product with high purity (98-99.9% by weight). []

Q3: What are the advantages of the described method for BMPD synthesis?

A: The research highlights the simplicity and cost-effectiveness of this method for producing BMPD. [] The use of readily available starting materials like BMC and benzoyl chloride, combined with a straightforward reaction procedure, contributes to the method's efficiency. Additionally, the process achieves a high yield of BMPD, making it a desirable approach for industrial applications. []

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